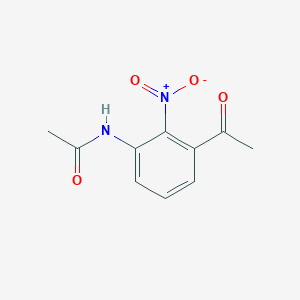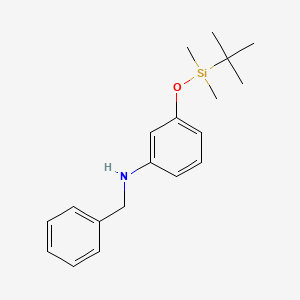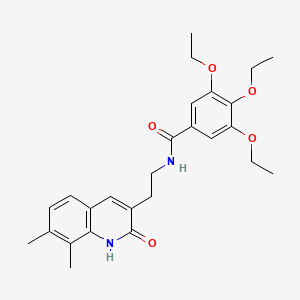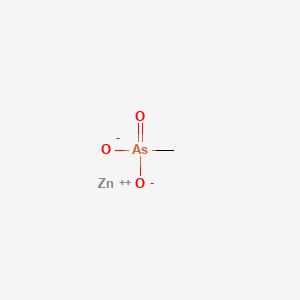
zinc;methyl-dioxido-oxo-λ5-arsane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The synthesis of zinc;methyl-dioxido-oxo-λ5-arsane typically involves the reaction of methanearsonic acid with zinc salts. One common method is to dissolve methanearsonic acid in ethanol and then add a solution of zinc chloride. The reaction mixture is then heated to facilitate the formation of the zinc salt . Industrial production methods may involve similar processes but on a larger scale, with careful control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Zinc;methyl-dioxido-oxo-λ5-arsane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of arsenic acid derivatives, while reduction could yield methylarsine compounds .
Scientific Research Applications
Zinc;methyl-dioxido-oxo-λ5-arsane has several scientific research applications. In chemistry, it is used as a reagent in the synthesis of organoarsenic compounds. In biology, it has been studied for its potential use in biosensors due to its unique electronic properties . In medicine, research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain types of cancer . Industrially, it is used in the production of advanced materials, such as photoresists for lithography .
Mechanism of Action
The mechanism of action of zinc;methyl-dioxido-oxo-λ5-arsane involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and proteins, potentially inhibiting their activity. This interaction is often mediated by the arsenic atom, which can form covalent bonds with thiol groups in proteins . In industrial applications, its mechanism of action may involve the formation of stable complexes with other compounds, enhancing the properties of the final product .
Comparison with Similar Compounds
Zinc;methyl-dioxido-oxo-λ5-arsane can be compared with other similar compounds, such as methanearsonic acid, calcium salt, and methanearsonic acid, silver salt . These compounds share similar chemical structures but differ in their metal cations, which can influence their chemical properties and applications. For example, the calcium salt may have different solubility properties compared to the zinc salt, while the silver salt may exhibit unique antimicrobial properties .
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry Its unique chemical properties make it a valuable reagent and material in various scientific and industrial processes
Properties
CAS No. |
20324-26-9 |
|---|---|
Molecular Formula |
CH3AsO3Zn |
Molecular Weight |
203.3 g/mol |
IUPAC Name |
zinc;methyl-dioxido-oxo-λ5-arsane |
InChI |
InChI=1S/CH5AsO3.Zn/c1-2(3,4)5;/h1H3,(H2,3,4,5);/q;+2/p-2 |
InChI Key |
CXQXDWJDXDBUOQ-UHFFFAOYSA-L |
Canonical SMILES |
C[As](=O)([O-])[O-].[Zn+2] |
Related CAS |
124-58-3 (Parent) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolidine, 2-(2,5-difluorophenyl)-1-[(S)-(1,1-dimethylethyl)sulfinyl]-, (2R)-](/img/structure/B14119958.png)

![2-(3-Iodophenyl)benzo[d]oxazol-6-amine](/img/structure/B14119973.png)
![3-((3-(4-chlorophenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B14119978.png)
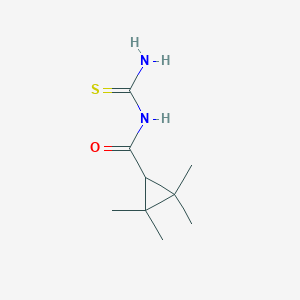
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(4-fluorophenyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B14119987.png)
![2-(3-(4-fluorophenyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B14119992.png)

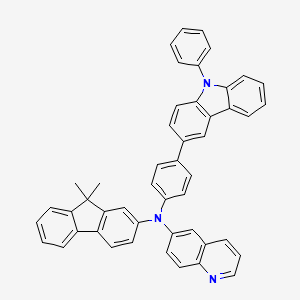
![N-(3-chloro-2-methylphenyl)-2-[3-(4-fluoro-3-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14120016.png)
